molecular formula C20H21N3O4S2 B3206616 N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide CAS No. 1040671-14-4

N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Cat. No. B3206616
CAS RN: 1040671-14-4
M. Wt: 431.5 g/mol
InChI Key: HQDAPIZOTADVHU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTP is a small molecule that is used as a tool to study the physiological and biochemical effects of various compounds on the body.

Mechanism of Action

The mechanism of action of MPTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. MPTP has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been shown to bind to certain receptors, such as the adenosine A1 receptor, which may be involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
MPTP has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, as well as the modulation of neurotransmitter release. MPTP has been shown to inhibit the activity of protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been shown to bind to certain receptors, such as the adenosine A1 receptor, which may be involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

MPTP has several advantages for use in lab experiments, including its small size and ability to bind to a variety of receptors and enzymes. Additionally, MPTP is relatively easy to synthesize and is readily available. However, MPTP also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and use the compound safely.

Future Directions

There are several future directions for research on MPTP, including the development of new drugs that target the enzymes and receptors that MPTP interacts with. Additionally, further research is needed to fully understand the mechanism of action of MPTP and to identify any potential side effects or toxicity associated with the compound. Finally, MPTP may also be used in the development of new diagnostic tools or imaging agents for use in medical research.

Scientific Research Applications

MPTP has been used in a variety of scientific research applications, including the study of various enzymes and proteins, as well as the development of new drugs. MPTP has been shown to inhibit the activity of certain enzymes, such as protein kinase C and tyrosine kinases, which are involved in a variety of cellular processes. Additionally, MPTP has been used to study the binding and activity of various ligands, such as neurotransmitters and hormones.

properties

IUPAC Name

N-(3-methoxyphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-14-6-9-18(10-7-14)29(25,26)23-20-22-16(13-28-20)8-11-19(24)21-15-4-3-5-17(12-15)27-2/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDAPIZOTADVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
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N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
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N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Reactant of Route 4
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N-(3-methoxyphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide

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